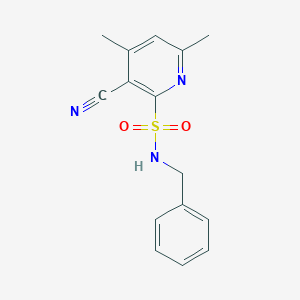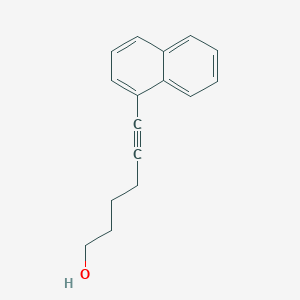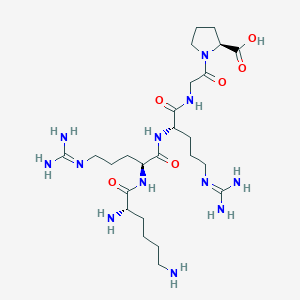![molecular formula C14H9BrN2OS B12611594 (2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone CAS No. 914644-35-2](/img/structure/B12611594.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone is a heterocyclic compound that features a thieno[2,3-c]pyridine core fused with a 4-bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone typically involves a multi-step process. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of sodium ethoxide in DMF at 50°C. This is followed by the addition of an α-halocarbonyl compound and subsequent heating in formamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of enzymes such as C-terminal hydrolase L1 (UCH-L1).
Medicine: Explored for its antimicrobial and antitumor properties.
作用機序
The mechanism of action for (2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of UCH-L1 by binding to its active site, thereby interfering with its normal function . The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone
Uniqueness
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone is unique due to the presence of the 4-bromophenyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
特性
CAS番号 |
914644-35-2 |
|---|---|
分子式 |
C14H9BrN2OS |
分子量 |
333.20 g/mol |
IUPAC名 |
(2-aminothieno[2,3-c]pyridin-3-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-3-1-8(2-4-9)13(18)12-10-5-6-17-7-11(10)19-14(12)16/h1-7H,16H2 |
InChIキー |
GVSLKBHPYXGRDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=C(SC3=C2C=CN=C3)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)


![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)





![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)

![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
